

Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrimidin-4-yl-methanol**

Cat. No.: **B030098**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **pyrimidin-4-yl-methanol**, a key intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of **pyrimidin-4-yl-methanol** can be confirmed through a combination of spectroscopic techniques. The key quantitative data obtained from mass spectrometry, ¹H NMR, and ¹³C NMR are summarized below.

Table 1: Mass Spectrometry and UV-Vis Data for **Pyrimidin-4-yl-methanol**

Parameter	Value	Reference
Molecular Formula	C5H6N2O	[1]
Molecular Weight	110.11 g/mol	[1]
Mass Spectrum (MH ⁺)	111.4 m/z	
UV λ _{max}	245 nm, 274 nm	

Table 2: Predicted ¹H NMR Spectral Data for **Pyrimidin-4-yl-methanol**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~8.9	Doublet	1H	H2
~8.6	Doublet	1H	H6
~7.5	Doublet of Doublets	1H	H5
~4.8	Singlet	2H	-CH2-
~4.5	Broad Singlet	1H	-OH

Table 3: Predicted ^{13}C NMR Spectral Data for **Pyrimidin-4-yl-methanol**

Chemical Shift (δ ppm)	Assignment
~160	C4
~157	C2
~150	C6
~120	C5
~64	-CH2-

Note: The ^1H and ^{13}C NMR data are predicted values based on the analysis of similar pyrimidine derivatives and have not been experimentally confirmed from the available search results.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols that can be adapted for the analysis of **pyrimidin-4-yl-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of **pyrimidin-4-yl-methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

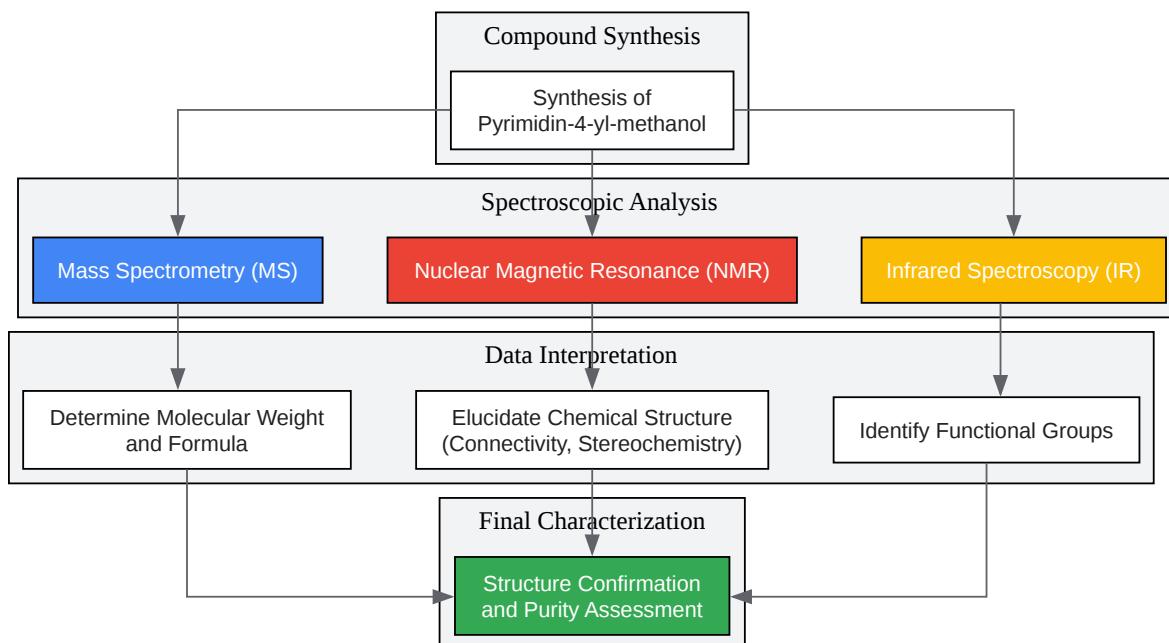
Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- ESI-MS Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range.
- GC-MS Acquisition: For GC-MS analysis, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. This method can provide information about the purity of the sample and the fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.


- Sample Preparation: For a solid sample like **pyrimidin-4-yl-methanol**, the spectrum can be obtained using a KBr pellet or as a Nujol mull. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

- Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like **pyrimidin-4-yl-methanol** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **pyrimidin-4-yl-methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030098#spectroscopic-data-nmr-ir-ms-of-pyrimidin-4-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com